6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry. One of the most important heterocycles in medicinal chemistry are quinazolines possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core, which is a type of heterocyclic compound. The compound also contains a 3,4-dimethoxyphenyl group and a 2-oxoethyl group attached to the triazoloquinazolinone core .Aplicaciones Científicas De Investigación
Novel Synthetic Pathways
The research applications of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and related compounds are deeply rooted in their synthesis, highlighting innovative pathways to generate complex heterocyclic compounds. For example, Chern et al. (1988) described a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, indicating the potential for creating diverse quinazolinone derivatives through reactions of anthranilamide with isocyanates (Chern et al., 1988). Similarly, Al-Salahi and Geffken (2011) reported on the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, demonstrating the versatility in functionalizing the quinazoline backbone (Al-Salahi & Geffken, 2011).
Antioxidant and Anticonvulsant Activities
Research has also explored the antioxidant and anticonvulsant activities of triazoloquinazolinone derivatives. Sompalle and Roopan (2016) synthesized a series of dihydro-triazoloquinazolin-ones, demonstrating moderate antioxidant activity when compared to standard antioxidants like ascorbic acid (Sompalle & Roopan, 2016). In the realm of neurological research, Zhang et al. (2015) evaluated the anticonvulsant activity of 4-phenyl-triazoloquinazolin-ones, discovering compounds with significant protective indices against seizures in mice, indicating the potential for developing new anticonvulsant drugs (Zhang et al., 2015).
Heterocyclic Antagonists and Antihypertensive Agents
The quest for new pharmacological agents has led to the investigation of triazoloquinazolinones as adenosine receptor antagonists and antihypertensive agents. Burbiel et al. (2016) synthesized 2-amino-triazoloquinazolines, identifying compounds with potent adenosine receptor antagonist activity, offering a new avenue for therapeutic intervention in diseases modulated by adenosine receptors (Burbiel et al., 2016). Furthermore, Alagarsamy and Pathak (2007) reported the synthesis and in vivo antihypertensive efficacy of triazoloquinazolin-ones in spontaneously hypertensive rats, showcasing their potential as antihypertensive agents (Alagarsamy & Pathak, 2007).
Propiedades
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-7-20-23-21-15-8-5-6-9-16(15)25(22(28)26(21)24-20)13-17(27)14-10-11-18(29-2)19(12-14)30-3/h5-6,8-12H,4,7,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHKDSOALNILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.